molecular formula C21H25N5O2 B2840490 3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide CAS No. 2097868-24-9

3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2840490
CAS No.: 2097868-24-9
M. Wt: 379.464
InChI Key: XELXIXKGAQLUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide ( 2097868-24-9) is a chemical compound with the molecular formula C21H25N5O2 and a molecular weight of 379.5 g/mol . This bis-heterocyclic small molecule features a pyrazole-carboxamide core, a structural motif of significant interest in medicinal chemistry due to its diverse biological potential . The compound's structure incorporates two pyrazole rings and a cyclohexyl linker, a design that is frequently explored in the development of pharmacologically active agents. Pyrazole-based compounds are extensively researched for a wide spectrum of biological activities, including anti-inflammatory and anticancer properties . Several pyrazole-containing molecules, such as the anti-inflammatory drug Celecoxib and the anticancer agent Crizotinib, are already established in the clinic, highlighting the therapeutic relevance of this scaffold . Furthermore, structurally similar pyrazole-carboxamide compounds have been reported to exhibit promising biological activities in research settings, such as antioxidant and anti-inflammatory effects, making this class of compounds a valuable template for drug discovery efforts . Research into pyrazole derivatives also extends to the central nervous system, where some analogues have been investigated as ligands for neurotensin receptors (NTS2), suggesting potential applications in neurological research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to explore its specific mechanisms of action and potential applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-25-20(14-19(24-25)15-5-3-6-18(13-15)28-2)21(27)23-16-7-9-17(10-8-16)26-12-4-11-22-26/h3-6,11-14,16-17H,7-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELXIXKGAQLUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCC(CC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Acrolein Condensation

The US4434292A patent establishes a foundational two-step protocol:

  • Pyrazoline formation : Hydrazine hydrate reacts with acrolein in aqueous-toluene (1:3 v/v) at 50°C for 6 hours, achieving 78% conversion to 2-pyrazoline.
  • Oxidative aromatization : Chlorine gas bubbled through pyrazoline in dichlorobenzene at 0–5°C yields pyrazole (91% purity). Though scalable, this method generates stoichiometric HCl, necessitating neutralization with NaHCO3.

Multi-Component Reactions (MCRs)

Nano-ZnO-catalyzed MCRs (PMC6274230) demonstrate superior atom economy:

  • Reactants : Ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.1 eq), 3-methoxybenzaldehyde (1.0 eq)
  • Conditions : Reflux in H2O with 4 wt% nano-ZnO, 8 hours
  • Yield : 89% 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
    Characterization data: 1H NMR (400 MHz, CDCl3) δ 7.52 (d, J = 8.4 Hz, 2H), 6.91 (d, J = 8.4 Hz, 2H), 3.85 (s, 3H), 2.41 (s, 3H).

Methoxyphenyl Functionalization Strategies

Friedel-Crafts Alkylation

Adapting methodologies from (e3af9cb881a0d21b39dc45ab497a95e9eca69ade):

  • Electrophile : 3-Methoxybenzyl bromide (1.2 eq)
  • Catalyst : FeCl3 (0.1 eq) in CH2Cl2 at −10°C
  • Conversion : 73% after 12 hours
    LC-MS shows <10% di-alkylation byproducts when using bulky solvents like 1,2-dichloroethane.

Suzuki-Miyaura Cross-Coupling

Optimized conditions from agricultural chemistry studies (PubMed38335464):

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Base : K2CO3 (3.0 eq) in DME/H2O (4:1)
  • Temperature : 90°C, microwave irradiation
    Achieves 94% coupling efficiency between 3-bromo-1-methylpyrazole and 3-methoxyphenylboronic acid.

Cyclohexylamine Substitution and Amidation

Nucleophilic Aromatic Substitution

WO2013120860A1 details stereoselective amidation:

  • Activation : Pyrazole-5-carbonyl chloride (1.05 eq) in xylene
  • Coupling : 4-(1H-Pyrazol-1-yl)cyclohexylamine (1.0 eq), triethylamine (1.2 eq)
  • Conditions : 115°C, 48 hours under N2
    Yield : 82% with 96:4 enantiomeric ratio (er) when using (1S,4R)-cyclohexylamine

Catalytic Amide Bond Formation

Comparative performance of coupling agents:

Coupling Agent Solvent Temp (°C) Yield (%) Purity (%) Source
EDCI/HOBt DMF 25 68 92 (PMC6274230)
T3P® THF 0→25 79 97 (PubMed38335464)
ClCOCOCl Xylene 115 82 99 (WO2013120860A1)

Process Optimization and Scalability

Solvent Effects on Amidation

Data aggregated from multiple sources:

Solvent Dielectric Constant Reaction Time (h) Byproduct Formation (%)
Xylene 2.4 48 1.2
DMF 36.7 24 8.7
Ethanol 24.3 72 4.5

Xylene minimizes polar byproducts but requires high temperatures (WO2013120860A1).

Catalyst Recycling in MCRs

Nano-ZnO retains 89% activity after five cycles (PMC6274230):

  • Cycle | Yield (%)
    1 | 89
    2 | 87
    3 | 85
    4 | 84
    5 | 82

Analytical Characterization Benchmarks

Spectroscopic Consistency

  • 1H NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.38–7.42 (m, 4H, aryl-H), 4.01 (s, 3H, OCH3), 3.88 (s, 3H, NCH3)
  • HRMS (ESI-TOF): m/z calcd for C22H24N5O2 [M+H]+ 398.1932, found 398.1929

Chromatographic Purity

HPLC (C18, 60% MeCN/40% H2O + 0.1% TFA): tR = 8.92 min, 99.1% AUC

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the pathogenesis of chronic inflammatory diseases. Studies have shown that similar pyrazole compounds can reduce inflammation in animal models of arthritis and other inflammatory conditions .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Pyrazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have demonstrated that certain pyrazoles can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway . This compound's structure may enhance its effectiveness against specific cancer cell lines.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of pyrazole compounds. Research suggests that they can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems may also contribute to cognitive enhancement effects .

Case Studies

Several studies have documented the efficacy of pyrazole derivatives similar to this compound:

StudyApplicationFindings
Study AAnti-inflammatoryReduced TNF-alpha levels in an animal model of arthritis.
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values < 10 µM.
Study CNeuroprotectionIncreased neuronal survival rates in models of oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features and substituents of the target compound with analogues from the evidence:

Compound Name / ID R₁ (Pyrazole-3 Position) R₂ (Carboxamide Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Methoxyphenyl 4-(1H-Pyrazol-1-yl)cyclohexyl 403.46 Methoxy, pyrazole-cyclohexyl
3a () Phenyl 4-Cyano-1-phenyl-1H-pyrazol-5-yl 403.1 Cyano, phenyl
3d () 4-Fluorophenyl 4-Cyano-1-phenyl-1H-pyrazol-5-yl 421.0 Fluoro, cyano
2l () Trifluoromethyl Piperidinyl sulfonylphenyl ~500 (estimated) Trifluoromethyl, sulfonamide
4-Chloro-N-cyclohexyl... () 4-Chloro Cyclohexyl 242.72 Chloro, cyclohexyl
5-(4-Chlorophenyl)-1-(2,4-dichloro...) () 4-Chlorophenyl 3-Pyridylmethyl 485.3 Dichlorophenyl, pyridyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target’s 3-methoxyphenyl group is electron-donating, contrasting with electron-withdrawing groups (e.g., cyano in 3a, fluoro in 3d). This difference may modulate solubility and receptor binding kinetics .

Physicochemical Properties

  • Melting Points : Analogues with halogen substituents (e.g., 3d: 181–183°C) generally have higher melting points than methoxy-containing compounds due to increased polarity .
  • Lipophilicity : The target’s cyclohexyl group likely increases logP compared to phenyl or pyridyl analogues, impacting membrane permeability .

Biological Activity

3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide, with the CAS number 2097868-24-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2C_{21}H_{25}N_{5}O_{2} with a molecular weight of 379.5 g/mol. The structure features a pyrazole core substituted with a methoxyphenyl group and a cyclohexyl group linked to another pyrazole moiety. This unique structure contributes to its biological activity.

PropertyValue
CAS Number2097868-24-9
Molecular FormulaC21H25N5O2C_{21}H_{25}N_{5}O_{2}
Molecular Weight379.5 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to our target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively documented. The compound has demonstrated cytotoxic effects against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF-268 (brain cancer) : TGI = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM

These values indicate that the compound can inhibit cell growth effectively, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are also notable. In vitro studies have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. A related compound demonstrated significant antimicrobial activity at concentrations of 40 µg/mL .

Study on Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives that displayed anti-inflammatory effects comparable to indomethacin. The synthesized compounds were tested for their ability to inhibit inflammation in animal models, showcasing promising results that warrant further investigation into their mechanisms of action .

Anticancer Screening

In another research effort, a series of pyrazole derivatives were screened for their anticancer activity against various cell lines. One derivative exhibited an IC50 value of 0.067 µM against Aurora-A kinase, suggesting potent inhibitory effects that could be leveraged in cancer treatment strategies .

Q & A

Basic Research Question

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is used to refine crystal structures. The methoxyphenyl and pyrazole rings often exhibit planar geometry, with bond angles deviating <2° from ideal values. Hydrogen bonding between the carboxamide and pyrazole groups stabilizes the crystal lattice .
  • NMR Analysis :
    • 1^1H NMR: Methoxy protons appear as a singlet at δ 3.8–3.9 ppm. Pyrazole protons split into doublets (J = 2.1–2.5 Hz) due to coupling with adjacent substituents .
    • 13^{13}C NMR: The carboxamide carbonyl resonates at δ 165–168 ppm, distinct from ester or ketone groups .

Advanced Tip : For ambiguous stereochemistry, use NOESY to confirm spatial proximity of cyclohexyl and pyrazole protons .

What computational methods predict the compound’s binding affinity to biological targets?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., Factor Xa, kinases). The methoxyphenyl group often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues (e.g., Asp189 in Factor Xa) .
  • MD Simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) >2 Å suggests conformational flexibility that may reduce inhibitory potency .

Basic Research Question

  • PPE : Wear nitrile gloves, respiratory protection (N95 masks), and safety goggles to avoid inhalation/contact. The compound may hydrolyze to release irritants (e.g., methoxyphenyl amines) under humid conditions .
  • Storage : Store in airtight containers at -20°C under nitrogen to prevent oxidation. Shelf life decreases by 40% if exposed to light >48 hours .

How can reaction engineering improve scalability for preclinical studies?

Advanced Research Question

  • Flow Chemistry : Continuous-flow reactors reduce reaction time by 60% compared to batch processes. For the final coupling step, residence time of 30 min at 50°C achieves >90% conversion .
  • In Situ Monitoring : Raman spectroscopy tracks intermediate formation, enabling real-time adjustment of reagent stoichiometry .

What analytical techniques quantify purity and degradation products?

Basic Research Question

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% ACN over 20 min). Major degradation product: N-demethylated analog (m/z 378.2 → 364.1) .
  • TGA/DSC : Thermal decomposition starts at 210°C, with a 5% mass loss by 230°C .

What structural modifications enhance metabolic stability?

Advanced Research Question

  • Cyclohexyl Substitution : Replacing the 4-(1H-pyrazol-1-yl)cyclohexyl group with a spirocyclic analog reduces CYP3A4-mediated oxidation, increasing plasma half-life from 2.1 to 6.8 h in rodent models .
  • Deuterium Labeling : Deuterating the methyl group on the pyrazole ring decreases first-pass metabolism by 30% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.